![molecular formula C8H8BrN3 B3198962 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1016721-67-7](/img/structure/B3198962.png)
5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine
Übersicht
Beschreibung
5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. It is a faint yellow solid and its molecular formula is C9H8BrN3O2. The molecule contains a pyrazole ring and a pyridine ring, which are connected by a bromine atom .
Synthesis Analysis
The synthesis of 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine with N-iodosuccinimide (NIS) to obtain an intermediate . This intermediate is then protected by PMB-Cl to produce the key intermediate . The yield of this process is 82.4% .Molecular Structure Analysis
The molecular structure of 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine consists of a pyrazole ring and a pyridine ring, which are connected by a bromine atom . The molecular weight of this compound is 270.08 g/mol.Chemical Reactions Analysis
The chemical reactions involving 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine are primarily related to its synthesis. The compound is iodized by NIS to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate .Physical And Chemical Properties Analysis
5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine appears as a faint yellow solid . It is soluble in organic solvents such as chloroform, dichloromethane, and ethanol, but is almost insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine”, has been extensively studied. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine. This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines that have been described .
Antifungal Activity
Some derivatives of 5-aminopyrazoles, which are structurally similar to “5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine”, have been evaluated against three fungal strains and as inhibitory compounds against succinate dehydrogenase .
Fluorescence Properties
Certain 1H-pyrazolo[3,4-b]pyridine derivatives exhibit strong fluorescence, which can be distinguished by our eyes readily in DMSO or under UV light (360 nm) .
Catalytic Activity
The catalytic activity of certain 1H-pyrazolo[3,4-b]pyridine derivatives has been investigated. For example, ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was synthesized using a specific catalyst .
Substitution Pattern Analysis
The diversity of the substituents present at positions N1, C3, C4, C5, and C6 in 1H-pyrazolo[3,4-b]pyridines has been analyzed. The relationship between the observed fluorescence and the substitution pattern on the naphthyridine ring has been deduced .
Wirkmechanismus
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets in a similar manner to these bases.
Mode of Action
It’s known that compounds of the pyrazolo[3,4-b]pyridine family can present two isomeric structures , which may influence their interaction with biological targets.
Action Environment
It’s known that the compound is flammable and may have certain toxicity, suggesting that safety measures should be taken when handling it .
Eigenschaften
IUPAC Name |
5-bromo-1-ethylpyrazolo[3,4-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-2-12-8-6(4-11-12)3-7(9)5-10-8/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPGAFJOOQMJBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C=C2C=N1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
1016721-67-7 | |
Record name | 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.